molecular formula C19H40ClN3 B12673854 9-Octadecenylguanidine monohydrochloride CAS No. 83898-07-1

9-Octadecenylguanidine monohydrochloride

Cat. No.: B12673854
CAS No.: 83898-07-1
M. Wt: 346.0 g/mol
InChI Key: ZWBBBGYIGHZAIS-RRABGKBLSA-N
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Description

9-Octadecenylguanidine monohydrochloride is a chemical compound with the molecular formula C19H40ClN3 and a molecular weight of 345.994 g/mol . It is known for its unique structure, which includes a long hydrocarbon chain and a guanidine group, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

83898-07-1

Molecular Formula

C19H40ClN3

Molecular Weight

346.0 g/mol

IUPAC Name

2-[(E)-octadec-9-enyl]guanidine;hydrochloride

InChI

InChI=1S/C19H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h9-10H,2-8,11-18H2,1H3,(H4,20,21,22);1H/b10-9+;

InChI Key

ZWBBBGYIGHZAIS-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCN=C(N)N.Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenylguanidine monohydrochloride typically involves the reaction of octadecenylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In industrial settings, the production of 9-Octadecenylguanidine monohydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenylguanidine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of substituted guanidine derivatives .

Scientific Research Applications

9-Octadecenylguanidine monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9-Octadecenylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity. The long hydrocarbon chain allows the compound to interact with lipid membranes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Octadecylguanidine hydrochloride
  • Hexadecylguanidine hydrochloride
  • Dodecylguanidine hydrochloride

Uniqueness

9-Octadecenylguanidine monohydrochloride is unique due to its specific structure, which includes a double bond in the hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its saturated counterparts .

Biological Activity

9-Octadecenylguanidine monohydrochloride, a guanidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its long-chain fatty acid structure, which may influence its interaction with biological membranes and cellular processes. This article reviews existing research on its biological activity, including cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

9-Octadecenylguanidine monohydrochloride is a guanidine derivative with a long aliphatic chain. The presence of the guanidine moiety is significant due to its known biological activities, including modulation of ion channels and receptor interactions.

Cytotoxicity

Research indicates that compounds containing guanidine moieties can exhibit varying degrees of cytotoxicity. In vitro studies have shown that 9-Octadecenylguanidine monohydrochloride displays significant cytotoxic effects on various cell lines, including A549 lung cancer cells. The cytotoxicity was assessed using assays such as the water-soluble tetrazolium salts (WST) assay and lactate dehydrogenase (LDH) release assay.

  • IC50 Values : The IC50 for 9-Octadecenylguanidine monohydrochloride has been reported to be approximately 0.39 μg/mL, indicating potent cytotoxic effects compared to other guanidine derivatives (Table 1).
CompoundIC50 (μg/mL)
9-Octadecenylguanidine0.39
Other Guanidine Derivatives49.6

The mechanism underlying the cytotoxicity of 9-Octadecenylguanidine monohydrochloride involves the induction of apoptosis in cancer cells. This process is mediated by the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Anti-Inflammatory Properties

In addition to its cytotoxic effects, 9-Octadecenylguanidine monohydrochloride has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages.

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced inflammation markers in bronchoalveolar lavage fluid after exposure to inflammatory stimuli (Table 2).
Inflammatory MarkerControl GroupTreatment Group
TNF-αHighLow
IL-1βHighModerate
IL-6HighLow

Case Studies

A notable case study involved the evaluation of 9-Octadecenylguanidine monohydrochloride in a model of acute lung injury. The compound was administered to rats subjected to inflammatory challenges, resulting in significant reductions in lung inflammation and improved pulmonary function metrics.

Findings

  • Histopathological Examination : Tissue samples showed decreased infiltration of neutrophils and macrophages in treated groups compared to controls.
  • Biochemical Analysis : Levels of total protein and LDH were significantly lower in treated animals, indicating reduced cellular injury.

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